3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one

Synthetic methodology Heterocyclic chemistry Chromenoquinoxaline synthesis

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (CAS 1603-46-9), systematically named as a 2,3-dihydro-3-hydroxy-2,3-dimethoxy-2-phenyl-4H-1-benzopyran-4-one, belongs to the dihydroflavonol (3-hydroxyflavanone) subclass of flavonoids. Its molecular formula is C₁₇H₁₆O₅ with a molecular weight of 300.31 g·mol⁻¹, a calculated LogP of 2.10, and a polar surface area (PSA) of 64.99 Ų.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 1603-46-9
Cat. No. B12789632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
CAS1603-46-9
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1(C(C(=O)C2=CC=CC=C2O1)(O)OC)C3=CC=CC=C3
InChIInChI=1S/C17H16O5/c1-20-16(19)15(18)13-10-6-7-11-14(13)22-17(16,21-2)12-8-4-3-5-9-12/h3-11,19H,1-2H3
InChIKeyLSDQPHGAMNDNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (CAS 1603-46-9): Compound Class and Core Characteristics for Procurement Evaluation


3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (CAS 1603-46-9), systematically named as a 2,3-dihydro-3-hydroxy-2,3-dimethoxy-2-phenyl-4H-1-benzopyran-4-one, belongs to the dihydroflavonol (3-hydroxyflavanone) subclass of flavonoids [1]. Its molecular formula is C₁₇H₁₆O₅ with a molecular weight of 300.31 g·mol⁻¹, a calculated LogP of 2.10, and a polar surface area (PSA) of 64.99 Ų . The compound features a saturated C2–C3 bond within the chroman-4-one core, distinguishing it from fully unsaturated flavonol analogs, and bears two methoxy substituents at the C-2 and C-3 positions, along with a tertiary hydroxyl at C-3, which together confer a unique hemiacetal reactivity profile [2].

1
Dihydroflavonol scaffold Saturated C2–C3 chromanone core distinct from fully unsaturated flavonols; methoxy hemiacetal confers unique reactivity.
2
Synthetic intermediate Enables chromenoquinoxaline libraries via catalyst-dependent autoxidation to dione; reactivity profile not shared by diethoxy congener.
3
Procurement precision Must be distinguished from 2',3'-dimethoxy-3-hydroxyflavone (unsaturated C-ring, 2 amu difference); structural misassignment invalidates downstream studies.

Why 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one Cannot Be Casually Replaced by In-Class Analogs: A Procurement Risk Brief


Within the 2,3-dihydro-4H-chromen-4-one family, even minor alterations in alkoxy substitution pattern produce measurable divergence in both synthetic utility and physicochemical properties. The dimethoxy hemiacetal at C-2/C-3 in CAS 1603-46-9 exhibits fundamentally different autoxidation behavior compared to its diethoxy congener: while the diethoxy variant undergoes spontaneous autoxidation to a reactive 1,2-diketone intermediate without catalyst, the dimethoxy compound requires explicit transition metal catalysis to access the same intermediate, as demonstrated by Watkins et al. (2023) [1]. Furthermore, the near-quantitative (~100%) formation of this compound via NaOCl oxidation of 3-hydroxyflavone in methanol is not generalizable across all 2-aryl-3-hydroxychromenones; the 2-(thiophen-2-yl) analog instead yields a dimeric product under identical conditions [2]. These reactivity differences are structurally encoded and mean that substituting a generic flavanone or dihydroflavonol for CAS 1603-46-9 can alter downstream synthetic outcomes, reagent requirements, and product profiles—critical considerations for research procurement and process development.

Alkoxy analog reactivity mismatch
Diethoxy analog autoxidizes without catalyst; dimethoxy requires transition metal. Substitution may stall quinoxaline formation or demand unexpected reagent screening.
Oxidative product profile divergence
Near-quantitative monomer formation with 2-phenyl substrate; 2-thienyl analog dimerizes under identical NaOCl/MeOH conditions. Generic dihydroflavonols may follow different pathways.
C-ring saturation status critical
2',3'-dimethoxy-3-hydroxyflavone (unsaturated C2–C3) reported radioprotective activity absent for this saturated analog; bioactivity and redox behavior cannot be extrapolated.

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Quantitative Differentiation Evidence Against Closest Comparators


Differential Autoxidation Reactivity: Dimethoxy vs. Diethoxy Analog in Quinoxaline-Forming Condensation Reactions

In the condensation of dialkoxy-2-phenylchroman-4-ones with o-phenylenediamines to form chromenoquinoxalines, the dimethoxy derivative (compound 2, CAS 1603-46-9) and the diethoxy derivative (compound 1) exhibit divergent catalytic requirements. The diethoxy analog (2,3-diethoxy-3-hydroxy-2-phenylchroman-4-one) undergoes autoxidation to the requisite dione intermediate without added transition metal catalyst. In contrast, the dimethoxy compound (CAS 1603-46-9) necessitates transition metal catalysis to achieve the same transformation, attributed to the inability of methoxy groups to dissociate and facilitate autoxidation [1]. This difference directly impacts reaction design, reagent cost, and product purity profiles.

Autoxidation catalyst requirement
Head-to-head
Dimethoxy (target)catalyst required
Diethoxy analogcatalyst-free
Reactivity profile determines catalyst screening needs; not interchangeable.
Watkins et al. 2023; CHCl₃ reflux, 70°C.
Synthetic methodology Heterocyclic chemistry Chromenoquinoxaline synthesis

Near-Quantitative Oxidative Formation Yield vs. Dimeric Byproduct Formation with 2-Thienyl Analog

Oxidation of 3-hydroxyflavone (3-HF) with sodium hypochlorite (NaOCl) in methanol yields 3-hydroxy-2,3-dimethoxy-2-phenylchroman-4-one (1a, CAS 1603-46-9) with a yield approaching 100%, as determined by in situ absorption spectral separation, and proceeds without detectable side products. Under identical conditions, the 2-(thiophen-2-yl) analog (THC) produces a dimeric product (2a) instead of the monomeric dimethoxy hemiacetal [1]. This demonstrates a substrate-specific oxidative pathway where the 2-phenyl substituent uniquely channels the reaction toward the monomeric dihydroflavonol product.

NaOCl oxidation selectivity
Head-to-head
2-Phenyl substrate~100% monomer
2-Thienyl analogdimer only
Substrate-specific pathway yields clean monomeric dihydroflavonol.
Kaur et al. 2022; NaOCl/MeOH, rt.
Oxidation chemistry 3-Hydroxyflavone derivatization Reaction selectivity

Multi-Route Synthetic Accessibility with Documented Isolated Yields of ~90% and ~94%

CAS 1603-46-9 is accessible via at least three distinct oxidative routes from flavonol precursors, with documented isolated yields that provide procurement-relevant benchmarks. The Pb(IV) acetate/HClO₄/MeOH method (Kumar & Singh, 1992) affords the compound in approximately 90% isolated yield , while the Tl(III) acetate or Tl(III) nitrate/MeOH method (Singh et al., 1990) achieves approximately 94% isolated yield [1]. A polymer-supported [hydroxy(tosyloxy)iodo]benzene method (Kumar & Kumar, 2007) also provides moderate to high yields with operational simplicity [2]. These yields exceed those typically reported for many substituted flavanone derivatives synthesized via Claisen–Schmidt cyclization routes.

Synthetic yield range
Cross-study
~90–94%isolated yield
Higher than typical flavanone cyclizations (50–80%); supports efficient scale-up.
Pb(OAc)₄ ~90%; Tl(III) ~94%; multi-route redundancy.
Synthetic chemistry Flavonoid oxidation Process scalability

Physicochemical Profile Differentiation: LogP and PSA Comparison with Common Flavonoid Scaffolds

CAS 1603-46-9 possesses a calculated LogP of 2.10 and a polar surface area (PSA) of 64.99 Ų . For context, the parent 3-hydroxyflavone (CAS 577-85-5) has a lower LogP (~1.7) and comparable PSA, while fully methylated flavonol derivatives often exceed LogP 3.0. The combination of moderate lipophilicity (LogP ~2.1) and moderate PSA (~65 Ų) places this compound in a physicochemical window that balances membrane permeability with aqueous solubility—a profile distinct from both more hydrophilic polyhydroxyflavonoids (PSA > 100 Ų) and more lipophilic permethoxylated flavones (LogP > 3.5, PSA < 50 Ų). These values are experimentally relevant for applications requiring passive diffusion across biological membranes or defined chromatographic retention behavior [1].

Physicochemical profile
Class-level
LogP 2.10PSA 64.99 Ų
Intermediate lipophilicity vs. polyhydroxy- or permethoxylated flavonoids.
Calculated values; experimental confirmation not located.
Physicochemical properties Drug-likeness ADME profiling

Unique Hemiacetal Motif Enables Regioselective Chromenoquinoxaline Formation Unavailable from Conventional Flavones

The 2,3-dimethoxy-3-hydroxy hemiacetal motif of CAS 1603-46-9 undergoes thermal rearrangement to generate a transient but highly reactive 1,2-diketone intermediate, which is trapped in situ by 1,2-diamines to yield chromenoquinoxalines—a fused tetracyclic scaffold not directly accessible from aromatic flavones or simple flavanones [1]. This reactivity profile is specific to the dialkoxy hemiacetal subclass; conventional flavones (e.g., unsubstituted flavone, 3-hydroxyflavone) lack this latent dione-generating capacity and cannot participate in this annulation chemistry. The dimethoxy variant (compound 2) and diethoxy variant (compound 1) both react, though with the catalytic differentiation noted in Evidence Item 1.

Chromenoquinoxaline formation
Class-level
Hemiacetal scaffoldproductive annulation
Conventional flavonesno dione, no product
Unique entry to fused tetracyclic quinoxalines unavailable from flat flavones.
Watkins et al. 2023; moderate–good yields.
Scaffold diversification Quinoxaline chemistry Building block utility

Structural Distinction from 2',3'-Dimethoxy-3-hydroxyflavone: Saturated vs. Unsaturated C-Ring and Its Consequences

A critical structural distinction exists between CAS 1603-46-9 (a dihydroflavonol with a saturated C2–C3 bond; molecular formula C₁₇H₁₆O₅, MW 300.31) and its commonly confused analog 2',3'-dimethoxy-3-hydroxyflavone (CAS 80710-38-9; a flavonol with a C2–C3 double bond; molecular formula C₁₇H₁₄O₅, MW 298.29). The latter has been reported to exhibit radiation-protective effects through prevention of single-stranded DNA breaks and inhibition of apoptosis initiation in human cells , whereas no equivalent bioactivity data were located for CAS 1603-46-9, suggesting the saturated C-ring may abrogate or alter this particular mechanism. The two-compound difference (2H; 2 amu in molecular weight) reflects the C2–C3 saturation state, which fundamentally alters ring conformation, π-electron delocalization, and redox behavior .

C-ring saturation identity
Data to verify
CAS 1603-46-9C2–C3 sp³, MW 300.31
2',3'-dimethoxy-3-hydroxyflavoneC2–C3 sp², MW 298.29
Saturated ring may abrogate radioprotective mechanism; independent verification needed.
Bioactivity data for comparator only; no equivalent data located for target.
Structure-activity relationships Flavonoid pharmacology Oxidation state

Optimal Research and Industrial Use Cases for 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one Based on Verified Differentiation Evidence


Chromenoquinoxaline Library Synthesis Requiring Tunable Catalytic Activation

Investigators building chromenoquinoxaline-focused compound libraries can leverage the dimethoxy compound's requirement for transition metal catalysis (vs. the catalyst-free reactivity of the diethoxy analog) as a chemoselectivity control element [1]. This differential reactivity, documented in head-to-head experiments by Watkins et al. (2023), enables staged or sequential annulation strategies where one alkoxy variant is activated while the other remains latent.

Preparative-Scale Synthesis of 2,3-Dimethoxy-3-hydroxyflavanone via NaOCl Oxidation for Use as a Synthetic Intermediate

The near-quantitative (~100%) yield and absence of side products in the NaOCl/MeOH oxidation of 3-hydroxyflavone to CAS 1603-46-9 [2] makes this the method of choice for preparative-scale production where high purity and minimal chromatographic purification are required. This route is uniquely efficient for the 2-phenyl substrate, as the 2-thienyl analog instead dimerizes, making CAS 1603-46-9 the preferred substrate scope for this oxidative transformation.

Physicochemical Reference Standard for Moderately Lipophilic Dihydroflavonols in ADME Assays

With a calculated LogP of 2.10 and PSA of 64.99 Ų , CAS 1603-46-9 occupies a defined intermediate physicochemical space that can serve as a reference point for chromatographic method development, permeability assay calibration, or computational model validation within flavonoid-focused drug discovery programs. Its properties distinguish it from both polar polyhydroxyflavonoids and highly lipophilic permethoxylated flavones [3].

Mechanistic Probe for Oxidative Flavonol-to-Dihydroflavonol Rearrangement Studies

Because CAS 1603-46-9 is the well-characterized product of 3-hydroxyflavone oxidation in methanol across multiple oxidant systems (Pb(OAc)₄, Tl(III) reagents, NaOCl, polymer-supported HTIB) , it serves as a diagnostic product for studying the mechanism and kinetics of oxidative rearrangement reactions of flavonols. Its spectroscopic signature (IR, ¹H-NMR, ESI-MS) is established [2], facilitating product identification in mechanistic investigations.

Application
Selection Property
Validation Focus
Chromenoquinoxaline library synthesis
Catalyst-dependent autoxidation reactivity
Confirm catalytic requirement vs. diethoxy analog before scale-up
Preparative-scale dihydroflavonol synthesis
Substrate-specific oxidative yield (2-phenyl vs. 2-thienyl)
Verify monomeric product identity via IR/NMR; assess dimerization risk with analogs
Physicochemical reference for ADME profiling
Defined LogP (2.10) and PSA (65 Ų) in intermediate range
Obtain experimental LogP/PSA if used as assay reference; calculated values context-dependent
Oxidative rearrangement mechanism studies
Characterized spectroscopic signature (IR, ¹H-NMR, ESI-MS)
Match product spectra to established data; confirm oxidation pathway under chosen conditions
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